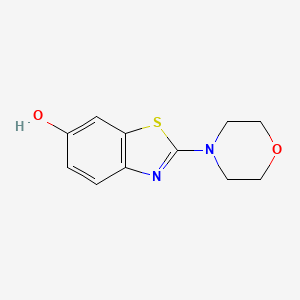

2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Description

BenchChem offers high-quality 2-Morpholin-4-yl-1,3-benzothiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholin-4-yl-1,3-benzothiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-8-1-2-9-10(7-8)16-11(12-9)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSMBADERZPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Morpholinyl)benzothiazol-6-ol synonyms and IUPAC name

This technical guide details the chemical identity, synthesis, physicochemical properties, and applications of 2-(4-Morpholinyl)benzothiazol-6-ol (CAS 33670-46-1). It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

2-(4-Morpholinyl)benzothiazol-6-ol is a bioactive heterocyclic compound belonging to the 2-aminobenzothiazole class. Characterized by a benzothiazole core substituted with a morpholine ring at the C2 position and a hydroxyl group at the C6 position, this molecule serves as a critical pharmacophore in medicinal chemistry. It is primarily utilized as a scaffold for developing kinase inhibitors (e.g., PI3K/mTOR pathways) and as a precursor for fluorogenic probes due to the electronic push-pull system created by the electron-donating morpholine and hydroxyl groups.

Chemical Identity & Nomenclature

This section provides the definitive identification parameters for the compound.

| Parameter | Details |

| IUPAC Name | 2-(Morpholin-4-yl)-1,3-benzothiazol-6-ol |

| Common Synonyms | 2-Morpholino-6-hydroxybenzothiazole; 6-Hydroxy-2-morpholinobenzothiazole; 2-(4-Morpholinyl)benzo[d]thiazol-6-ol |

| CAS Registry Number | 33670-46-1 |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| SMILES | Oc1ccc2nc(N3CCOCC3)sc2c1 |

| InChI Key | VVUVJGRVEYHIHC-UHFFFAOYSA-N (Note: Verify specific isomer if needed) |

Physicochemical Properties

Understanding the physical behavior of this compound is essential for assay development and formulation.

| Property | Value / Description | Relevance |

| Appearance | Off-white to pale yellow solid | Visual purity check. |

| Solubility | Soluble in DMSO, DMF, Methanol. Low solubility in water. | Stock solutions should be prepared in DMSO (e.g., 10-20 mM). |

| LogP (Predicted) | ~1.8 - 2.2 | Indicates moderate lipophilicity; likely cell-permeable. |

| pKa (Predicted) | OH: ~9.5; Morpholine N: ~5.5 (conjugate acid) | The phenolic OH is ionizable at basic pH; the morpholine nitrogen is weakly basic. |

| Fluorescence | Potential fluorescence (Ex ~300-350 nm, Em ~400-450 nm) | 6-Hydroxybenzothiazoles often exhibit pH-dependent fluorescence. |

Synthesis & Characterization

The most robust synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 2-halobenzothiazole precursor with morpholine. This method is preferred for its high yield and operational simplicity.

Synthetic Pathway (Graphviz Diagram)

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 2-(4-Morpholinyl)benzothiazol-6-ol.

Detailed Experimental Protocol

Objective: Synthesize 2-(4-Morpholinyl)benzothiazol-6-ol from 2-chlorobenzothiazol-6-ol.

Reagents:

-

Substrate: 2-Chloro-1,3-benzothiazol-6-ol (1.0 eq)

-

Nucleophile: Morpholine (3.0 - 5.0 eq) – Acts as both reactant and base.

-

Solvent: Ethanol or n-Butanol (for reflux temperatures).

-

Work-up: Cold water, Ethyl Acetate (EtOAc).

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-1,3-benzothiazol-6-ol (1.0 g, 5.4 mmol) in Ethanol (10 mL).

-

Addition: Add Morpholine (1.4 mL, ~16 mmol) dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours . Monitor progress via TLC (Mobile phase: 5% Methanol in DCM). The starting material spot should disappear.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Isolation:

-

If precipitate forms: Filter the solid, wash with cold water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Characterization Criteria:

-

¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.0–7.6 ppm) and morpholine protons (two multiplets at δ ~3.5 and ~3.7 ppm). A broad singlet for the -OH (δ ~9.5 ppm) should be visible.

-

MS (ESI): Calculated [M+H]⁺ = 237.07.

Biological & Chemical Applications

This compound is a versatile scaffold in drug discovery, particularly for targeting enzymes with ATP-binding pockets.

Kinase Inhibition (Scaffold)

The 2-aminobenzothiazole core mimics the adenine ring of ATP, making it a privileged structure for Type I kinase inhibitors .

-

Mechanism: The nitrogen atoms in the benzothiazole and morpholine rings can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR).

-

Modification: The C6-OH group serves as a handle for further functionalization (e.g., etherification) to improve potency or solubility.

Fluorogenic Probes

6-Hydroxybenzothiazoles are known for their ESIPT (Excited-State Intramolecular Proton Transfer) properties, although this specific molecule lacks the ortho-nitrogen required for classic ESIPT. However, it exhibits solvatochromic fluorescence .

-

Application: Used as a building block for environment-sensitive fluorescent probes to detect polarity changes in biological membranes or protein binding pockets.

Biological Activity Workflow (Graphviz Diagram)

Figure 2: Potential biological mechanisms and assay readouts for the compound.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C (short term) or -20°C (long term) in a dry, dark environment. Protect from oxidation (phenolic group is susceptible to air oxidation over time).

-

Solubility: Prepare fresh stock solutions in DMSO. Avoid aqueous storage due to potential hydrolysis or precipitation.

References

-

Synthesis of 2-aminobenzothiazoles: Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry.Link

-

Benzothiazole Biological Activity: Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.Link

- Fluorescence of 6-hydroxybenzothiazoles:Nakazumi, H., et al. (1990). "Synthesis and fluorescence properties of benzothiazole derivatives." Journal of Heterocyclic Chemistry. (General reference for class properties).

-

Compound Registry: PubChem CID 33670-46-1 (2-Morpholin-4-yl-1,3-benzothiazol-6-ol).[1]Link

Sources

Benzothiazole Derivatives as Firefly Luciferase Inhibitors: A Guide to Identification, Mechanism, and Mitigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase (FLuc) from Photinus pyralis is a cornerstone of modern high-throughput screening (HTS) due to the exceptional sensitivity and dynamic range of the bioluminescent assays it enables.[1] However, the integrity of data from these assays is frequently compromised by small molecules that directly inhibit the FLuc enzyme, a phenomenon that can lead to false-positive or false-negative results. Among the most common chemotypes identified as FLuc inhibitors is the benzothiazole scaffold.[2] This guide provides a detailed examination of benzothiazole derivatives as FLuc inhibitors, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the paradoxical effects observed in cell-based versus biochemical assays. We will equip researchers with the expert knowledge and detailed protocols required to identify, characterize, and ultimately mitigate the confounding effects of these compounds in drug discovery campaigns.

The Central Role and Vulnerability of Firefly Luciferase in HTS

The FLuc-catalyzed oxidation of D-luciferin is a highly efficient biological process that converts chemical energy into light, requiring ATP and molecular oxygen.[3][4] This reaction forms the basis of reporter-gene assays, which are workhorses in drug discovery for studying gene expression, protein-protein interactions, and signaling pathways.[5][6] An estimated 20% of all assays in public screening databases like PubChem utilize a bioluminescent readout, with a significant portion relying on FLuc.[1]

However, this widespread use has also revealed a critical vulnerability: FLuc is susceptible to inhibition by a surprisingly large number of small molecules. Large-scale library screenings have shown that up to 12% of compounds in a typical chemical repository can exhibit inhibitory activity against FLuc.[1][7] This high hit rate underscores the necessity for rigorous counterscreening to distinguish true biological modulators from assay artifacts. Failure to do so can lead to the misinterpretation of screening data and the costly pursuit of compounds whose activity is an artifact of reporter enzyme inhibition.[1][8]

The Bioluminescent Reaction

The reaction proceeds in two main steps, providing multiple points for potential inhibitor interaction:[4]

-

Adenylation: D-luciferin reacts with ATP in the presence of Mg²⁺ to form a luciferyl-AMP intermediate and pyrophosphate (PPi).

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate is oxidized by O₂, leading to the formation of an unstable dioxetanone ring. This subsequently decarboxylates to produce an electronically excited oxyluciferin, which emits a photon of light upon relaxing to its ground state.

Caption: The two-step chemical reaction catalyzed by Firefly Luciferase (FLuc).

Benzothiazole: A Privileged Scaffold with a Propensity for FLuc Inhibition

The benzothiazole ring system, a fusion of benzene and thiazole, is considered a "privileged scaffold" in medicinal chemistry.[9][10] This structural motif is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] Its planar, bicyclic structure allows it to interact with a diverse range of biological targets, often through enzyme inhibition.[11]

Ironically, the same features that make benzothiazoles effective in drug design contribute to their frequent appearance as FLuc inhibitors. D-luciferin, the natural substrate for FLuc, is itself a benzothiazole derivative.[8] This inherent structural similarity allows many synthetic benzothiazoles to bind within the active site of the enzyme, leading to inhibition.

Mechanism of Inhibition: Beyond Simple Competition

While competitive inhibition with D-luciferin is a plausible mechanism, studies have revealed a more complex picture. A significant number of simple benzothiazole inhibitors demonstrate an uncompetitive mode of inhibition with respect to ATP.[1][13]

Causality: Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (E-S) complex, not to the free enzyme. In the context of FLuc, this means the benzothiazole derivative preferentially binds to the FLuc enzyme after it has already bound ATP. High intracellular concentrations of ATP (~1-10 mM) would therefore favor the formation of the FLuc-ATP complex, creating the ideal target for these inhibitors and enhancing their apparent potency in a cellular environment.[1][13] This is a critical insight, as it explains why some inhibitors may appear more potent in cell-based assays than in biochemical assays where ATP concentrations might be lower.

Caption: Uncompetitive inhibitors bind to the enzyme-substrate (ES) complex.

The Paradoxical Luminescence Increase in Cell-Based Assays

A counterintuitive phenomenon often observed in cell-based reporter assays is an increase in luminescence in the presence of an FLuc inhibitor.[8] This is a significant source of false-positive hits in screens designed to identify transcriptional activators.

Expertise & Causality: This effect stems from the inherent instability of the FLuc enzyme within the cellular environment, where it has a short half-life due to rapid proteolysis.[8][14] Many inhibitors, upon binding to FLuc, stabilize the enzyme's conformation. This stabilization protects the enzyme from degradation by cellular proteases, effectively increasing its intracellular half-life.[8] Even if the inhibitor reduces the catalytic rate of each individual FLuc molecule, the net accumulation of stabilized, active enzyme over time can lead to a greater overall light output when the substrate is added during the final measurement. This effect is particularly pronounced with uncompetitive inhibitors that form stable multi-substrate adducts.[8]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for FLuc inhibition across all benzothiazoles is complex, general trends have emerged from library screening.

| Structural Feature / Substitution | Impact on FLuc Inhibition | Rationale / Notes |

| Unsubstituted 2-Aryl Benzothiazole | Often potent inhibitors | The core scaffold mimics the D-luciferin substrate. Planarity is often key for fitting into the active site. |

| Polar or Complex Substitutions | Can maintain or alter inhibition mode | Compounds with more polar or complex substitutions have been associated with non-competitive inhibition with respect to D-luciferin.[13] |

| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Variable, can increase potency | Modifications on the aryl ring can modulate binding affinity. For instance, trifluoromethyl groups are often well-tolerated.[15][16] |

| Bulky Groups | May decrease potency | Steric hindrance can prevent the compound from accessing the enzyme's active site. |

This table is a generalized summary based on trends observed in large-scale screening data. Specific activity is highly dependent on the exact substitution pattern.[1][16][17]

Self-Validating Experimental Protocols

To ensure the trustworthiness of screening data, a multi-step, self-validating workflow is essential. Any "hit" from a primary FLuc-based assay must be subjected to rigorous secondary and tertiary assays to confirm its biological relevance and rule out assay artifacts.

Caption: A robust workflow to validate hits from luciferase-based screens.

Protocol: Biochemical FLuc Inhibition Counterscreen

This protocol is designed to determine if a compound directly inhibits purified FLuc enzyme.

A. Reagent Preparation:

-

Assay Buffer: 25 mM Tris-phosphate pH 7.8, 8 mM MgCl₂, 1 mM DTT, 0.2% BSA. Expert Rationale: This buffer provides optimal pH and cofactor concentrations for FLuc activity while BSA prevents non-specific binding of the enzyme to plate surfaces.

-

FLuc Enzyme Stock: Reconstitute purified recombinant FLuc in Assay Buffer to a concentration of 1 µg/mL. Aliquot and store at -80°C.

-

ATP Stock: 20 mM ATP in water, pH adjusted to 7.5. Store at -20°C.

-

D-luciferin Stock: 20 mM D-luciferin in water. Protect from light and store at -20°C.

-

Test Compound Plate: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.

-

Control Compounds: Prepare a known FLuc inhibitor (e.g., resveratrol) as a positive control and DMSO as a negative (vehicle) control.

B. Assay Procedure (384-well plate format):

-

Compound Dispensing: Add 100 nL of test compound dilutions and controls from the compound plate to the wells of a white, opaque 384-well assay plate.

-

Enzyme Addition: Prepare a 2X FLuc working solution (e.g., 2 ng/mL in Assay Buffer). Add 10 µL of this solution to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature. Expert Rationale: This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated, which is crucial for detecting time-dependent inhibitors.

-

Substrate Addition: Prepare a 2X Substrate Mix containing 200 µM D-luciferin and 100 µM ATP in Assay Buffer. Expert Rationale: Using substrate concentrations around the known Km values (approx. 5-20 µM for D-luciferin and 50-250 µM for ATP) provides high sensitivity for detecting various modes of inhibition.

-

Initiate and Read: Place the plate in a luminometer equipped with an injector. Inject 10 µL of the 2X Substrate Mix into each well and immediately measure the luminescence signal (Relative Light Units, RLU) with a 1-second integration time.

C. Data Analysis (Self-Validating):

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

-

Controls Check:

-

The positive control should show >80% inhibition.

-

The Z'-factor for the assay (calculated from vehicle and positive controls) should be > 0.5 for a robust assay.

-

-

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Orthogonal Assay Confirmation

If a compound is confirmed not to be a direct FLuc inhibitor, its biological activity must be confirmed using an assay that does not rely on luciferase.

A. Principle: The goal is to measure the same biological endpoint using a different technology.[18] For a reporter-gene assay designed to measure the activation of a specific promoter, suitable orthogonal assays include:

-

Quantitative PCR (qPCR): Directly measure the mRNA transcript levels of the endogenous gene regulated by the promoter of interest.

-

ELISA/Western Blot: Measure the protein levels of the gene product.

-

Alternative Reporter: Use a different reporter system, such as Green Fluorescent Protein (GFP) or secreted alkaline phosphatase (SEAP), under the control of the same promoter.

B. General Workflow:

-

Treat cells with the confirmed hit compound at various concentrations, alongside appropriate vehicle controls.

-

After the appropriate incubation time, harvest the cells.

-

Lyse the cells and isolate either RNA (for qPCR) or protein (for ELISA/Western Blot), or measure the alternative reporter signal according to the manufacturer's protocol.

-

Analyze the results. A true positive hit should show a dose-dependent change in mRNA levels, protein expression, or alternative reporter activity that corroborates the initial luciferase assay findings.

Conclusion and Future Outlook

Benzothiazole derivatives represent a valuable scaffold in medicinal chemistry, but their inherent structural similarity to D-luciferin makes them a common source of interference in FLuc-based assays.[8][9] Understanding the potential for direct enzyme inhibition and the paradoxical cellular stabilization effect is not merely an academic exercise; it is a critical component of robust drug discovery. By implementing the systematic, self-validating workflows outlined in this guide—combining biochemical counterscreens with orthogonal assays—researchers can confidently distinguish true biological modulators from assay artifacts. This rigorous approach saves valuable resources and ensures that research efforts are focused on the most promising therapeutic candidates. As screening technologies evolve, an ingrained awareness of the interplay between assay components and library chemotypes will remain a pillar of successful drug development.

References

-

Taylor & Francis. (2012). Medicinal significance of benzothiazole scaffold: an insight view. [Link]

-

PubMed. (2013). Medicinal significance of benzothiazole scaffold: an insight view. [Link]

-

MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PMC. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]

-

Okoye, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. KU ScholarWorks. [Link]

-

ResearchGate. (n.d.). Firefly luciferase inhibition | Request PDF. [Link]

-

Gomi, K., et al. (2010). Firefly luciferase inhibition. PubMed. [Link]

-

Springer Nature Experiments. (n.d.). Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells. [Link]

-

Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]

- Google Patents. (2019). WO2019021202A1 - Derivatives of luciferin and methods for their synthesis.

-

Taylor & Francis. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. [Link]

-

G-Biosciences. (2019). Luciferase Reporter Assays: An Overview. [Link]

-

Auld, D. S., et al. (2009). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. ResearchGate. [Link]

-

Thorne, N., et al. (n.d.). NIH Public Access. KU ScholarWorks. [Link]

-

ResearchGate. (2026). Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Evaluation of Chemotypes, and Suggested Use As a Reporter | Request PDF. [Link]

-

MDPI. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. [Link]

-

Frontiers. (2023). Harnessing bioluminescence for drug discovery and epigenetic research. [Link]

-

PubMed. (2020). Design, synthesis and evaluation of benzothiazole derivatives as multifunctional agents. [Link]

-

Wikipedia. (n.d.). Firefly luciferase. [Link]

-

IRIS. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]

-

Atlantis Press. (n.d.). Firefly Luciferase Systems: Molecular Mechanisms, Engineering Advances, and Biomedical Applications. [Link]

-

Le, W., et al. (2004). Kinetic Analysis and Modeling of Firefly Luciferase as a Quantitative Reporter Gene in Live Mammalian Cells. Biophysical Journal. [Link]

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

-

RSC Publishing. (n.d.). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and l-luciferin. [Link]

-

RSC Publishing. (n.d.). Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate. [Link]

-

PubMed. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

MDPI. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Link]

Sources

- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]

- 3. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. goldbio.com [goldbio.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 14. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The 6-Hydroxybenzothiazole Scaffold: A Technical Guide to Synthesis, Imaging, and Therapeutic Applications

Executive Summary

The 6-hydroxybenzothiazole (6-OH-BZT) scaffold represents a privileged structure in medicinal chemistry and chemical biology. Unlike generic benzothiazoles, the presence of the hydroxyl group at the 6-position confers unique electronic properties—acting as a potent electron donor in "push-pull" chromophores—and serves as a critical handle for metabolic conjugation and functionalization. This guide analyzes the scaffold's dual utility: as the core fluorophore in bioluminescence imaging (firefly luciferin) and as a pharmacophore in neuroprotective and antitumor drug discovery.

Chemical Architecture & Electronic Properties

The 6-OH-BZT core is defined by a benzene ring fused to a thiazole ring, with a hydroxyl substituent at position 6. This architecture creates a distinct electronic environment compared to the unsubstituted benzothiazole.

-

Electronic Resonance: The 6-hydroxyl group acts as a strong auxochrome. Upon deprotonation (pKa ~8.5), the phenolate anion donates electron density into the conjugated system, significantly red-shifting absorption and emission spectra. This is the fundamental principle behind the color-tuning of firefly bioluminescence.

-

Tautomerism: In solution, the scaffold exists primarily in the phenol form, but keto-enol tautomerism becomes relevant during oxidative processes (e.g., oxyluciferin formation).

-

Nucleophilicity: The C2 position is electrophilic, susceptible to nucleophilic attack (e.g., by cysteine in luciferin synthesis), while the C6-OH provides a nucleophilic site for etherification or esterification to modulate lipophilicity (LogP).

Experimental Protocol: High-Purity Synthesis

Standard Operating Procedure (SOP) for the synthesis of ethyl 6-hydroxybenzothiazole-2-carboxylate via the Benzoquinone-Cysteine Route.

Rationale: This method avoids the use of unstable aminothiophenols and utilizes a biomimetic condensation strategy, offering higher regional selectivity and yield.

Materials

-

1,4-Benzoquinone (Reagent Grade)

-

L-Cysteine ethyl ester hydrochloride[1]

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethanol (EtOH)

-

Reagents: Potassium ferricyanide (

), Sodium hydroxide (NaOH)[1]

Step-by-Step Methodology

-

Condensation (Michael Addition):

-

Dissolve 1,4-benzoquinone (10 mmol) in MeOH (40 mL).

-

Separately, dissolve L-cysteine ethyl ester HCl (10 mmol) in MeOH (40 mL).

-

Add the quinone solution dropwise to the cysteine solution over 30 minutes at 0°C.

-

Checkpoint: The solution should turn deep red/brown, indicating the formation of the S-substituted hydroquinone intermediate.

-

Stir at room temperature for 1 hour.

-

-

Cyclization & Oxidation:

-

Evaporate MeOH under reduced pressure.

-

Resuspend the residue in a mixture of Benzene/EtOH (1:1).

-

Add

(20 mmol) dissolved in alkaline water (pH 10) to effect oxidative cyclization. -

Reflux for 2 hours. The oxidative environment forces the ring closure between the nitrogen and the quinone ring carbon.

-

-

Purification:

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash combined organics with brine and dry over anhydrous

. -

Concentrate in vacuo.[2]

-

Chromatography: Purify via silica gel column chromatography using a gradient of Hexane:EtOAc (8:2 to 6:4).

-

Yield Target: >60% as a pale yellow solid.

-

Bioluminescence & Imaging Applications[3][4][5][6]

The 6-OH-BZT moiety is the light-emitting core of D-Luciferin. In the presence of ATP, Magnesium, and Oxygen, Firefly Luciferase catalyzes the oxidation of D-Luciferin.[3]

Mechanism of Action

-

Adenylation: Luciferase activates the C2-carboxylate of luciferin with ATP to form Luciferyl-AMP.

-

Oxidation: Oxygen attacks the C4 position of the thiazoline ring, forming a cyclic dioxetanone intermediate.

-

Emission: The dioxetanone collapses, releasing

and generating excited-state Oxyluciferin.[4] The relaxation of Oxyluciferin to the ground state emits a photon (550–570 nm).

Critical Insight: The color of emission depends on the ionization state of the 6-OH group. The phenolate form emits yellow-green light, while the phenol form emits red light.

Visualization: Bioluminescence Pathway[3][4][7]

Figure 1: The enzymatic oxidation of the 6-hydroxybenzothiazole core in Firefly Luciferin leading to photon emission.[3]

Therapeutic Applications & SAR

Beyond imaging, the scaffold is a potent template for drug discovery, particularly in oncology and neurodegeneration.

A. Neuroprotection (MAO-B & Dyrk1A Inhibition)

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have emerged as selective Monoamine Oxidase B (MAO-B) inhibitors.[5]

-

Mechanism: The benzothiazole ring occupies the hydrophobic substrate cavity of MAO-B. The 6-OH group (or its ether derivatives) interacts with the entrance cavity residues, preventing substrate access.

-

Dual Action: Recent urea derivatives inhibit both Dyrk1A (kinase involved in Down syndrome/Alzheimer's) and

-synuclein aggregation.

B. Antitumor Activity

Compounds such as 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole exhibit potent antiproliferative effects.[6]

-

Target: Disruption of mitochondrial membrane potential and induction of apoptosis (caspase-dependent).

-

Kinase Inhibition: Benzothiazoles often act as ATP-competitive inhibitors. The 6-position substitution is critical for selectivity against specific kinases (e.g., PI3K, Src).

Quantitative Data: Activity Profile

| Compound Class | Target | Key Substituent (R2) | Key Substituent (R6) | Activity ( |

| Luciferin Analog | Luciferase | -CH(CH3)COOH (Thiazoline) | -OH | |

| MAO-B Inhibitor | MAO-B | -CONH-R (Carboxamide) | -OCH2Ph (Benzyloxy) | |

| Antitumor Agent | Breast Cancer (MDA-MB-231) | -3,5-dihydroxyphenyl | -OH | |

| Dyrk1A Inhibitor | Dyrk1A Kinase | -NH-CO-NH-Ph (Urea) | -OH |

Structure-Activity Relationship (SAR) Map

To guide future optimization, the following SAR diagram delineates the permissible modifications on the 6-OH-BZT scaffold.

Visualization: SAR Logic

Figure 2: Strategic modification points on the scaffold for tuning pharmacological and physical properties.

Synthesis Workflow Visualization

The synthesis of the core scaffold from simple precursors is a critical capability for any lab working with this moiety.

Visualization: Synthetic Route

Figure 3: The biomimetic synthetic pathway transforming benzoquinone and cysteine into the target scaffold.

References

-

Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects. PubMed. Available at: [Link]

-

A practical, biomimetic, one-pot synthesis of firefly luciferin. Scientific Reports. Available at: [Link][7]

-

2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines. PubMed. Available at: [Link]

-

Firefly luciferin. Wikipedia. Available at: [Link]

-

Benzothiazoles exhibit broad-spectrum antitumor activity: Their potency, structure–activity and structure–metabolism relationships. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A practical, biomimetic, one-pot synthesis of firefly luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Firefly luciferin - Wikipedia [en.wikipedia.org]

- 5. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Using 2-Morpholin-4-yl-1,3-benzothiazol-6-ol as a luciferase inhibitor control

Using 2-Morpholin-4-yl-1,3-benzothiazol-6-ol as a Luciferase Inhibitor Control[1][2]

Abstract

This Application Note details the technical specifications and experimental protocols for using 2-Morpholin-4-yl-1,3-benzothiazol-6-ol as a reference inhibitor in Firefly Luciferase (FLuc) assays.[1][2][3] As a structural analogue of D-luciferin, this compound functions as a potent competitive inhibitor, making it an essential tool for identifying false positives (artifacts) in high-throughput screening (HTS) and reporter gene assays.[1][2] This guide covers its mechanism of action, preparation, and use in counter-screening workflows to validate "hit" compounds.

Introduction: The Artifact Problem in Luciferase Assays

Luciferase reporter assays are the gold standard for monitoring gene expression due to their high sensitivity and dynamic range.[1][2] However, they are prone to compound-mediated artifacts .[1][2] A significant percentage of "hits" in drug discovery screens do not modulate the biological pathway of interest (e.g., transcription factors) but instead directly inhibit the luciferase enzyme itself.

2-Morpholin-4-yl-1,3-benzothiazol-6-ol serves as a positive control for enzyme inhibition .[1][2] By mimicking the chemical structure of the natural substrate (D-luciferin) without undergoing the light-emitting reaction, it allows researchers to:

-

Quantify Assay Sensitivity: Confirm that the assay system is capable of detecting direct enzyme inhibitors.

-

Validate Counter-Screens: Establish a "signature profile" for direct inhibitors to compare against experimental hits.[1][2]

-

Differentiate Mechanisms: Distinguish between true biological repression (promoter modulation) and off-target enzymatic inhibition.[1][2][3]

Mechanism of Action

The utility of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol lies in its structural homology to D-luciferin.[1][2][3]

-

Structural Mimicry: The compound retains the 6-hydroxybenzothiazole core of D-luciferin, which is critical for binding to the FLuc active site.[1][2]

-

Competitive Inhibition: It competes with D-luciferin for the luciferin-binding pocket.[1][2][3]

-

Dead-End Complex: Unlike D-luciferin, it lacks the thiazoline-4-carboxylate tail required for adenylation by ATP.[1][2] Therefore, it occupies the active site but cannot be oxidized to produce light (oxyluciferin).

Paradoxical Stabilization (Cell-Based Assays)

A critical characteristic of benzothiazole inhibitors is their ability to act as pharmacological chaperones .[1][2][3] In cell-based assays (long incubation >12h), binding of the inhibitor stabilizes the FLuc protein, protecting it from proteasomal degradation. This can lead to a paradoxical increase in luminescence signal, often misinterpreted as transcriptional activation.[4]

Caption: Competitive inhibition mechanism. The inhibitor blocks the active site, preventing D-Luciferin binding and light emission.[2]

Material Properties & Preparation

| Property | Specification |

| Chemical Name | 2-Morpholin-4-yl-1,3-benzothiazol-6-ol |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | ~236.29 g/mol |

| Solubility | Soluble in DMSO (up to 50 mM).[1][2][3][5] Poorly soluble in water.[1][2][3] |

| Stability | Stable at -20°C as a solid or DMSO stock for >6 months.[1][2] |

| Appearance | Off-white to pale yellow solid.[1][2][3] |

Stock Solution Protocol

-

Weighing: Weigh 2.4 mg of compound.

-

Dissolution: Add 1.0 mL of 100% DMSO (molecular biology grade) to create a 10 mM Stock Solution .

-

Mixing: Vortex vigorously until completely dissolved. If necessary, warm slightly to 37°C.

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Counter-Screening

This protocol describes how to use the compound to validate a "hit" from a primary screen.[2][3]

A. Biochemical Assay (Direct Inhibition Check)

Objective: Determine if the test compound directly inhibits the FLuc enzyme.

-

Reagent Prep: Prepare Recombinant Firefly Luciferase (10 nM) in Assay Buffer (20 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA).

-

Inhibitor Series: Prepare a serial dilution of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol in DMSO (e.g., 0.1 µM to 100 µM final concentration).[1][2][3]

-

Incubation:

-

Add 5 µL of Inhibitor (or DMSO control) to 96-well white plates.

-

Add 45 µL of Enzyme Solution.[2]

-

Incubate for 10 minutes at Room Temperature (RT).

-

-

Detection: Add 50 µL of Luciferase Detection Reagent (containing D-Luciferin and ATP).[1][2]

-

Measurement: Immediately measure luminescence (integration time: 1s).

Expected Result: Dose-dependent decrease in signal.[1][2] IC₅₀ is typically in the low micromolar range (1–10 µM).

B. Cell-Based Assay (Artifact Validation)

Objective: Compare the profile of your "hit" to the known inhibitor control.[1][2][3]

-

Cell Seeding: Seed cells constitutively expressing FLuc (e.g., HEK293-Luc).[1][2][3]

-

Treatment: Treat cells with:

-

Incubation: Incubate for 24 hours.

-

Lysis & Detection: Add lysis/detection reagent and measure luminescence.[1][2][3][6]

Interpretation:

-

Control Inhibitor: May show increased signal (stabilization) or decreased signal (residual inhibition) depending on the wash steps and half-life.[1][2][3]

-

Test Compound: If the test compound mimics the Control Inhibitor's profile (e.g., inhibition in biochemical, stabilization in cell-based), it is likely a false positive .

Data Analysis & Decision Tree

Use the control inhibitor to calibrate your artifact filter.[2][3]

Caption: Workflow for distinguishing true biological hits from direct luciferase inhibitors using the control compound.

Troubleshooting & Expert Tips

-

Tip 1: The "Glow" Kinetics: Benzothiazole inhibitors can alter the kinetics of the light reaction.[2] Unlike "flash" kinetics, they may induce a slow decay.[2] Always measure integration time consistently.

-

Tip 2: Red-Shifting: Some benzothiazole derivatives can shift the emission spectrum of luciferase.[1][2] Ensure your luminometer's filter is wide enough to capture total light if spectral shifting is suspected.[1][2]

-

Tip 3: Orthogonal Assays: If a compound inhibits FLuc (like the control), switch to a Renilla Luciferase (RLuc) or NanoLuc reporter. These enzymes are structurally distinct and use different substrates (Coelenterazine/Furimazine), so the benzothiazole control (and your hit) should NOT inhibit them.

References

-

Auld, D. S., et al. (2008). "Characterization of chemical libraries for luciferase inhibitory activity." Journal of Medicinal Chemistry, 51(8), 2372-2386.[2] Link

-

Thorne, N., et al. (2012).[4] "Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter." Chemistry & Biology, 19(12), 1543-1558.[1][2] Link

-

PubChem Compound Summary. "2-(4-Morpholinyl)benzothiazole."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

-

Assay Guidance Manual. "Interferences with Luciferase Reporter Enzymes." NCBI Bookshelf. Link

Sources

- 1. 2-(4-Morpholinyl)benzothiazole [webbook.nist.gov]

- 2. CAS 95-32-9: 2-(4-Morpholinodithio)benzothiazole [cymitquimica.com]

- 3. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. goldbio.com [goldbio.com]

Application Note: Preparation and Handling of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol DMSO Stock Solutions

Introduction & Scientific Context

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is a functionalized benzothiazole derivative characterized by a "push-pull" electronic structure. The electron-donating morpholine ring at the C2 position and the electron-donating hydroxyl group at the C6 position create a conjugated system often utilized in fluorescent probes (e.g., for amyloid-beta or

While the morpholine ring imparts some polarity, the fused benzothiazole core renders the molecule lipophilic, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation. The presence of the phenolic hydroxyl group at the C6 position introduces specific stability considerations regarding oxidation and pH sensitivity that are not present in non-hydroxylated analogs.

This guide provides a standardized protocol for preparing, storing, and handling high-integrity DMSO stock solutions to ensure experimental reproducibility in cell-based assays and fluorescence microscopy.

Physicochemical Properties & Solubility Logic[1][2][3][4]

Understanding the chemical nature of the compound is the first step to successful solvation.

| Property | Value / Characteristic | Experimental Implication |

| Solubility | High in DMSO (>50 mM); Low in Water | Requires DMSO for stock; aqueous dilution requires rapid mixing to prevent precipitation. |

| Acidity (pKa) | Phenolic OH (approx. pKa ~9-10) | At physiological pH (7.4), it remains largely protonated. In basic conditions, it forms a phenolate, potentially altering fluorescence and solubility. |

| Hygroscopicity | Moderate | DMSO is highly hygroscopic. Water uptake >1% can cause the compound to precipitate or degrade. |

| Oxidation Risk | Moderate (Phenolic moiety) | Susceptible to oxidation (quinoid formation) upon prolonged exposure to light and air. |

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution.

Target Concentration: 10 mM (10 mmol/L)

Required Mass Calculation:

Materials Required[1][5][6][7][8][9][10][11][12]

-

Compound: 2-Morpholin-4-yl-1,3-benzothiazol-6-ol (Solid powder).

-

Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric grade or Cell Culture grade (≥99.9%).

-

Container: Amber glass vial (preferred) or polypropylene microcentrifuge tube.

-

Environment: Fume hood; low humidity.

Step-by-Step Methodology

Step 1: Weighing (The "Difference" Method)

-

Rationale: Static electricity can cause small amounts of this powder to cling to spatulas. Weighing by difference ensures accuracy.

-

Place an empty, clean amber vial on the analytical balance and Tare (Zero).

-

Add approximately 2.4 mg of the compound. Record the exact mass (e.g.,

). -

Calculate the required DMSO volume to achieve exactly 10 mM:

Example: If

Step 2: Solvation

-

Add the calculated volume of sterile DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution should be completely clear and free of particulates.

-

Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C as benzothiazoles can degrade or sublime.

-

Step 3: Aliquoting & Storage

-

Rationale: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture (condensation), which causes precipitation of the lipophilic benzothiazole.

-

Divide the stock into single-use aliquots (e.g., 50

L) in sterile amber microtubes. -

Seal with Parafilm to prevent evaporation and moisture entry.

-

Store at -20°C or -80°C.

-

Shelf Life: 6 months at -20°C; 1 year at -80°C.

Workflow Visualization (DOT Diagram)

Caption: Logical workflow for the preparation of high-integrity benzothiazole stock solutions, incorporating quality control checkpoints.

Application Notes for Biological Assays

Dilution into Aqueous Buffers

When introducing the DMSO stock into aqueous media (e.g., PBS or cell culture medium), the hydrophobic nature of the benzothiazole core poses a precipitation risk.

-

The "Jet" Method: Do not add the stock dropwise. Instead, submerge the pipette tip into the rapidly stirring aqueous buffer and expel the DMSO stock quickly. This prevents local high concentrations that trigger precipitation.

-

DMSO Limit: Maintain final DMSO concentration

(v/v) to avoid solvent toxicity and artifactual fluorescence quenching. -

Control: Always run a "Vehicle Control" containing the same % DMSO without the compound.

Fluorescence Considerations

If using this compound as a probe (e.g., for amyloid aggregates):

-

Stokes Shift: Benzothiazole derivatives typically exhibit a large Stokes shift.[1] Check excitation/emission maxima in your specific buffer, as the 6-OH group makes the spectra pH-dependent.

-

Quenching: Avoid buffers with high concentrations of heavy metal ions unless testing for chelation, as the N-S heteroatoms can coordinate metals and quench fluorescence.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Pink/Brown Tint | Oxidation of the 6-OH group | Discard stock. Prepare fresh under inert gas (Nitrogen/Argon) if possible. |

| Precipitate upon Thawing | DMSO absorbed moisture | Centrifuge (13,000 rpm, 5 min). If pellet is visible, re-dissolve by warming to 37°C. If insoluble, discard. |

| Turbidity in Assay Buffer | Compound crashed out | Reduce final concentration or increase dilution speed (Jet Method). Use a carrier like Pluronic F-127 if compatible. |

References

-

PubChem Compound Summary. "2-(4-Morpholinyl)benzothiazole" (Structural Analog Reference). National Center for Biotechnology Information. Accessed 2025.[2][3][1][4][5][6] Link

-

CymitQuimica. "2-(4-Morpholinodithio)benzothiazole Properties." (Solubility and Handling Data). CymitQuimica Catalog. Accessed 2025.[2][3][1][4][5][6] Link

-

BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Application Notes. Accessed 2025.[2][3][1][4][5][6] Link

-

Ono, M. et al. "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates."[7] PubMed / NIH. Accessed 2025.[2][3][1][4][5][6] Link

-

Cytiva. "Buffer and sample preparation for direct binding assay in 2% DMSO." Cytiva Life Sciences. Accessed 2025.[2][3][1][4][5][6] Link

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chembk.com [chembk.com]

- 4. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Rational Design and Synthesis of Benzothiazole-Based Hsp90 C-Terminal Inhibitors

[1][2][3][4]

Strategic Overview

The Clinical Need: Targeting the C-Terminus

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability of oncogenic "client" proteins (e.g., HER2, Akt, Raf-1). While N-terminal domain (NTD) inhibitors (e.g., geldanamycin derivatives) have entered clinical trials, they trigger a pro-survival Heat Shock Response (HSR), characterized by the upregulation of Hsp70 and Hsp27, which limits efficacy and increases toxicity.

C-terminal domain (CTD) inhibitors represent a superior therapeutic strategy. By targeting the dimerization interface or the allosteric nucleotide-binding pocket of the CTD, these molecules induce client protein degradation without inducing the HSR.

The Benzothiazole Scaffold

While Novobiocin is the prototypical Hsp90 CTD inhibitor, its coumarin core has liabilities. The benzothiazole moiety has emerged as a privileged scaffold for Hsp90 CTD inhibition due to its ability to mimic the biaryl side-chains of optimized novobiocin analogues and its structural similarity to DNA Gyrase B inhibitors (which share homology with the Hsp90 GHKL ATPase domain).

Key Advantages:

-

π-Stacking: The benzothiazole core engages in critical π-π interactions within the hydrophobic clamp of the CTD.

-

Synthetic Modularity: The 2-position allows for facile introduction of diverse aryl groups to probe the hydrophobic pocket, while the 6-position allows for solubilizing groups.

Chemical Synthesis Protocols

Mechanism of Synthesis

The most robust route for generating libraries of 2-substituted benzothiazoles is the oxidative condensation of 2-aminothiophenols with substituted benzaldehydes . This method is preferred over the acid chloride route for library generation as it tolerates a wider range of functional groups and avoids harsh dehydrating conditions.

Diagram 1: Synthetic Pathway (DOT Visualization)

Caption: General synthetic workflow for 2-arylbenzothiazoles via oxidative condensation. This route allows for rapid SAR exploration at the 2-position.

Protocol A: Oxidative Condensation (Library Scale)

Objective: Synthesis of 2-(4-methoxyphenyl)benzothiazole (Model Compound).

Reagents:

-

2-Aminothiophenol (1.0 equiv)

-

4-Methoxybenzaldehyde (1.0 equiv)

-

Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv) or DMSO (solvent/oxidant)

-

Solvent: DMSO or DMF[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.0 mmol) in DMSO (3 mL).

-

Addition: Add 2-aminothiophenol (1.0 mmol) slowly to the solution. The mixture may warm slightly due to exothermicity.

-

Oxidant Addition: Option A (Green): Heat the mixture in DMSO at 120°C (DMSO acts as the oxidant). Option B (Mild): Add Na₂S₂O₅ (1.5 mmol) and heat at 80°C.

-

Reaction Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The formation of the imine intermediate is rapid; cyclization/oxidation typically requires 2–4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice/water (20 mL). The product typically precipitates as a solid.

-

Filter the precipitate and wash copiously with cold water to remove DMSO/salts.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzothiazole aromatic signals.

-

MS (ESI+): Confirm [M+H]+ peak.

-

Biological Validation Protocols

Mechanism of Action

Unlike ATP-competitive N-terminal inhibitors, CTD inhibitors bind to an allosteric pocket that opens only after ATP binds the N-terminus.[2] Binding prevents the C-terminal dimerization required for the "clamping" of the client protein, leading to ubiquitination and proteasomal degradation.

Diagram 2: Hsp90 CTD Inhibition Mechanism (DOT Visualization)

Caption: Mechanism of Action. Benzothiazole inhibitors bind the CTD, blocking dimerization and causing client degradation without HSF1 activation.

Protocol B: Western Blot Analysis (The "Gold Standard")

Objective: Confirm Hsp90 inhibition via client degradation without Hsp70 induction.

Cell Line: MCF-7 or SKBr3 (Breast Cancer) – highly dependent on Hsp90 clients (HER2, Akt).

Experimental Design:

| Group | Treatment | Expected Outcome (HER2/Akt) | Expected Outcome (Hsp70) |

|---|---|---|---|

| Control | DMSO (Vehicle) | Stable | Low/Basal |

| Positive Control | Geldanamycin (0.5 µM) | Degradation | High Induction (HSR) |

| Test Compound | Benzothiazole (1–10 µM) | Degradation | No Induction (Basal) |

Step-by-Step Methodology:

-

Seeding: Seed MCF-7 cells (2 x 10⁵ cells/well) in 6-well plates. Allow attachment for 24h.

-

Dosing: Treat cells with increasing concentrations of the benzothiazole derivative (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) for 24 hours.

-

Lysis: Wash cells with cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

Quantification: Normalize protein concentration using a BCA assay.

-

Electrophoresis: Load 20 µg protein per lane on SDS-PAGE. Transfer to PVDF membrane.

-

Immunoblotting:

-

Primary Antibodies: Anti-HER2 (or Anti-Akt), Anti-Hsp90, Anti-Hsp70 (Critical marker for HSR), Anti-Actin (Loading control).

-

Incubation: Overnight at 4°C.

-

-

Analysis:

-

Success Criteria: A dose-dependent decrease in HER2/Akt bands without a corresponding increase in the Hsp70 band confirms a CTD mechanism. If Hsp70 increases, the compound may be hitting the N-terminus or inducing general proteotoxic stress.

-

References

-

Kus, C., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283.

-

Burlison, J. A., & Blagg, B. S. (2006). Synthesis and evaluation of coumarin gene-specific oxidants as Hsp90 inhibitors. Organic Letters, 8(21), 4855-4858. (Foundational work on Novobiocin/CTD inhibition).

-

[Link]

-

-

Hadden, M. K., et al. (2006). Novobiocin analogues as Hsp90 C-terminal inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1173-1182.

-

[Link]

-

-

Gaikwad, N. D. (2018). An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition.[4] International Journal of Chemical and Physical Sciences, 7.

-

[Link] (General reference for benzothiazole synthesis methodology).

-

-

Zhao, H., & Blagg, B. S. (2013). Hsp90 C-terminal inhibitors: a new frontier in cancer therapy. Future Medicinal Chemistry, 5(11), 1221-1224.

-

[Link]

-

Application Note: In Vitro Cytotoxicity & Mechanistic Profiling of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol Derivatives

[1][2]

Executive Summary & Scientific Context

The 2-morpholin-4-yl-1,3-benzothiazol-6-ol scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potential as a PI3K/mTOR dual inhibitor .[1] The morpholine ring at the C2 position mimics the ATP-binding pocket interactions found in potent kinase inhibitors (e.g., GDC-0941), while the benzothiazole core provides structural rigidity and DNA intercalation potential. The hydroxyl group at C6 offers a critical site for metabolic stability modification or prodrug derivatization.[1]

This Application Note provides a rigorous, standardized workflow for evaluating the cytotoxic efficacy and mechanism of action (MoA) of these derivatives. Unlike generic toxicity screens, this guide emphasizes the specific solubility challenges of benzothiazoles and validates their activity against the PI3K/Akt/mTOR signaling axis.

Key Biological Mechanisms[2]

Experimental Workflow

The following flowchart outlines the logical progression from compound preparation to mechanistic validation.

Figure 1: Integrated workflow for profiling benzothiazole derivatives. The process moves from solubility management to high-throughput screening, followed by orthogonal mechanistic assays.[1]

Critical Reagents & Compound Handling

Benzothiazole derivatives are characteristically hydrophobic.[1] Improper handling leads to micro-precipitation in aqueous media, causing false-negative cytotoxicity data.[1]

Solubilization Protocol

-

Stock Preparation: Dissolve the solid 2-morpholin-4-yl-1,3-benzothiazol-6-ol derivative in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute.

-

Note: If the 6-OH group causes aggregation, mild sonication (30 sec, water bath) is permissible.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute the stock into serum-free culture media immediately prior to use.

-

Critical Constraint: The final DMSO concentration in the cell well must not exceed 0.5% (v/v) . Higher concentrations induce non-specific toxicity that masks the compound's specific PI3K inhibition.[1]

-

Protocol 1: High-Throughput Viability Screening (CCK-8)

Rationale: We utilize Cell Counting Kit-8 (CCK-8) over traditional MTT.[1] Benzothiazoles can occasionally reduce MTT tetrazolium non-enzymatically or interfere with formazan crystal solubilization.[1] CCK-8 (WST-8) produces a water-soluble formazan, eliminating solubilization steps and reducing error.[1]

Materials

-

Cell Lines: MCF-7 (Breast) or A549 (Lung).[1]

-

Reagent: CCK-8 Solution (Dojindo or equivalent).

-

Control: Pictilisib (GDC-0941) as a positive PI3K inhibitor control.[1]

Step-by-Step Methodology

-

Seeding: Plate cells in 96-well clear-bottom plates.

-

Treatment:

-

Incubation: Incubate for 48 to 72 hours . PI3K inhibitors often require 72h to show phenotypic effects on proliferation.[1]

-

Readout:

-

Add 10 µL of CCK-8 reagent per well.[1]

-

Incubate for 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm .

-

Data Analysis

Calculate % Cell Viability using the formula:

-

Success Criterion: The Z-factor of the assay should be > 0.5.[1]

Protocol 2: Flow Cytometric Analysis of Apoptosis

Rationale: To distinguish whether the benzothiazole derivative induces cytostasis (cell cycle arrest, common in moderate PI3K inhibition) or cytotoxicity (apoptosis).[1]

Materials

-

Stain: Annexin V-FITC and Propidium Iodide (PI).[1]

-

Buffer: 1X Annexin Binding Buffer (Must contain Ca

for Annexin V binding).

Step-by-Step Methodology

-

Treatment: Treat cells (6-well plate,

cells/well) with the IC -

Harvesting:

-

Collect media (contains detached dead cells).[1]

-

Trypsinize adherent cells (gentle, <2 mins) and combine with collected media.

-

Centrifuge at 300 x g for 5 mins.

-

-

Staining:

-

Analysis: Dilute with 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).

Interpretation:

Protocol 3: Mechanistic Validation (Mitochondrial Potential)

Rationale: Benzothiazoles are known to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (

Method: JC-1 Staining[1][2]

-

Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria (low potential).[1]

-

Dosing: Treat cells with IC

concentration for 12–24 hours. -

Staining: Add JC-1 probe (final 2 µM) for 30 mins at 37°C.

-

Visualization:

-

Quantification: Measure fluorescence plate reader (Ex/Em 488/529 nm for monomers; Ex/Em 488/590 nm for aggregates).

Pathway Logic & Mechanism

The following diagram illustrates the specific signaling node targeted by 2-morpholin-4-yl-1,3-benzothiazol-6-ol derivatives.

Figure 2: The PI3K/Akt/mTOR signaling cascade.[1] The morpholine-benzothiazole scaffold competitively inhibits the ATP binding site of PI3K, preventing PIP3 generation and downstream Akt survival signaling.

Expected Results & Troubleshooting

| Assay | Expected Outcome (Potent Compound) | Common Failure Mode | Solution |

| CCK-8 | IC | High background absorbance | Reduce incubation time; ensure cell washing if media contains phenol red.[1] |

| Annexin V | >20% increase in Q4 (Early Apop) | All cells PI positive (Necrosis) | Reduce compound concentration; check DMSO toxicity.[1] |

| JC-1 | Shift from Red to Green fluorescence | No fluorescence | JC-1 is light sensitive; keep in dark.[1] Ensure cells are not over-confluent.[1] |

References

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Deriv

Inhibitors. Source: National Institutes of Health (PMC).[1] Context: Establishes the morpholine-benzothiazole pharmacophore as a PI3K inhibitor.[1] -

Benzothiazole derivatives as anticancer agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[1] Context: Comprehensive review of benzothiazole cytotoxicity profiles and cell line sensitivity.[1][2][3][4]

-

2-(4-Morpholinyl)benzothiazole Chemical Properties. Source: PubChem / NIST.[1] Context: Physical properties, solubility data, and safety handling for the core scaffold. [1]

Troubleshooting & Optimization

Improving aqueous solubility of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol

This guide functions as a specialized Technical Support Center for researchers working with 2-Morpholin-4-yl-1,3-benzothiazol-6-ol (CAS: 4225-26-7).[1][2] It addresses the specific physicochemical challenges imposed by its amphoteric benzothiazole-morpholine scaffold.

Status: Operational | Tier: Level 3 (Senior Application Support)[1][2]

Compound Profile & Solubility Physics

Before attempting formulation, you must understand why this compound precipitates. It is not merely "hydrophobic"; it is a pH-dependent ampholyte .[1][2]

| Property | Value (Approx.) | Technical Implication |

| Molecular Weight | 220.29 g/mol | Small molecule, suitable for high-concentration stocks.[1][2] |

| LogP (Octanol/Water) | ~1.0 – 2.3 | Moderately lipophilic.[2] Permeability is good, but aqueous solubility is kinetically limited by crystal packing. |

| pKa 1 (Basic) | ~8.3 (Morpholine N) | Below pH 8.3, the morpholine ring protonates, increasing solubility. |

| pKa 2 (Acidic) | ~9.5 (Phenolic -OH) | Above pH 9.5, the hydroxyl group deprotonates, increasing solubility. |

| Isoelectric Region | pH 8.0 – 9.0 | DANGER ZONE. The molecule is neutral here.[2] Solubility is at its absolute minimum. |

Troubleshooting Guides (Symptom-Based)

Issue A: "My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: You are diluting into the compound's "Isoelectric Danger Zone."[2] At pH 7.4, the morpholine is only partially protonated, and the phenol is protonated (neutral). The compound aggregates due to pi-pi stacking of the planar benzothiazole rings.[1][2]

Solution Protocol: The "Shift and Solvate" Method

-

Shift the pH: Do not use standard PBS pH 7.4 if possible.

-

Cosolvent Spiking:

Issue B: "The solution turns yellow/brown after 4 hours at pH 10."

Diagnosis: Oxidative degradation.[2][3] The 6-hydroxy group (phenol) is susceptible to oxidation to quinone-like species, especially in basic conditions (pH > 9) and under light exposure.[1][2]

Solution Protocol: Stabilization

-

Degas Buffers: Use Argon/Nitrogen-purged buffers to remove dissolved oxygen.[1][2]

-

Add Antioxidants: Supplement the buffer with 0.1% Sodium Metabisulfite or Ascorbic Acid (if compatible with your assay).[2]

-

Dark Incubation: Wrap all vials in aluminum foil. Benzothiazoles are photosensitive.[2]

Issue C: "I need a high concentration (10 mM) for animal injection, but it won't dissolve."

Diagnosis: Simple aqueous buffers cannot support 10 mM.[2] You require a formulation vehicle.[2][4]

Solution Protocol: The "Golden Triangle" Formulation Prepare the vehicle in this exact order to prevent "crashing out":

-

10% DMSO: Dissolve pure powder here first. Ensure complete clarity.

-

40% PEG-400: Add slowly to the DMSO solution. Vortex.

-

50% Water (or Saline): Add last, dropwise, while vortexing.

-

Result: A stable, clear solution suitable for IP/IV administration.

-

Solubility Screening Workflow

Use this logic gate to determine the optimal solvent system for your specific application.[2]

Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance.

Advanced Protocol: Cyclodextrin Complexation

If cosolvents are toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] The benzothiazole core fits into the hydrophobic cavity, shielding it from water while the outer shell remains soluble.

Step-by-Step Procedure:

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).

-

Compound Addition: Add the solid 2-Morpholin-4-yl-1,3-benzothiazol-6-ol to the vehicle.

-

Equilibration:

-

Method A (Fast): Sonicate for 30 minutes at 37°C.

-

Method B (Gentle): Shake at 200 rpm overnight at room temperature.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved particles. Use the supernatant.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for the stock solution? A: Yes, but with caution. Ethanol evaporates faster, changing the concentration of your stock over time. DMSO is preferred for long-term storage (-20°C).[1][2] If using ethanol, seal vials with Parafilm immediately.

Q: Why does the literature show different melting points for this compound? A: This often indicates polymorphism.[2] Different crystal forms have different solubilities. If you observe inconsistent solubility between batches, check the crystallinity (XRD) or simply switch to the DMSO stock method (Section 2, Issue C) which eliminates crystal lattice energy constraints.

Q: Is the morpholine group stable? A: Morpholines are generally stable, but they can degrade to ring-opened products under strong oxidative stress.[2] Always store the solid powder at -20°C, desiccated, and away from light.

References

-

PubChem. 2-(4-Morpholinyl)benzothiazole (Compound Summary). National Library of Medicine.[2] Available at: [Link][1]

-

Savjani, K.T., et al. "Drug Solubility: Importance and Enhancement Techniques."[5] ISRN Pharmaceutics, 2012.[5] (Foundational review on cosolvency and pH adjustment). Available at: [Link]

-

Loftsson, T., et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005. (Protocol basis for HP-β-CD complexation).[1][2][4]

Sources

Technical Support Center: Synthesis of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Topic: Optimization of Yield and Purity for 2-morpholin-4-yl-1,3-benzothiazol-6-ol Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 2-morpholin-4-yl-1,3-benzothiazol-6-ol (also known as 2-morpholino-6-hydroxybenzothiazole) presents a classic challenge in heterocyclic chemistry: balancing nucleophilic aromatic substitution (

While direct displacement on the 6-hydroxy substrate is possible, it is often plagued by low yields due to the deactivating nature of the phenoxide anion generated under basic conditions. This guide prioritizes a Protection-Deprotection Strategy (The Methoxy Route) as the industry-standard protocol for maximizing yield, while also providing optimized parameters for the Direct Route for researchers limited by starting material availability.

Module 1: Synthetic Pathway Selection

Q: Which route should I choose for >1g scale synthesis?

Recommendation: Route A (The Methoxy Route) is strongly recommended for scalability and purity.[1]

-

Route A (Optimized):

on 2-chloro-6-methoxybenzothiazole followed by O-demethylation.[1] -

Route B (Direct):

on 2-chloro-1,3-benzothiazol-6-ol.[1]-

Pros: Single step.

-

Cons: The base required for the reaction deprotonates the phenol (

). The resulting phenoxide is strongly electron-donating, deactivating the C-2 position toward nucleophilic attack. This requires harsh conditions (high T), leading to tarry side products.

-

Visual Workflow & Decision Tree

Figure 1: Comparison of the Optimized Methoxy Route vs. the Direct Hydroxy Route.[1]

Module 2: Reaction Optimization (The Methoxy Route)

Step 1: Nucleophilic Substitution ( )

Reaction: 2-Chloro-6-methoxybenzothiazole + Morpholine

Q: My reaction is stalling at 60-70% conversion. How do I push it to completion?

-

The Cause: The leaving group (chloride) is on a heterocycle, but the reaction is reversible or inhibited by HCl generation if not scavenged properly.[1]

-

The Fix:

-

Stoichiometry: Use Morpholine as the solvent (or at least 3-5 equivalents).[1] It acts as both the nucleophile and the base to scavenge HCl.

-

Temperature: Increase to 100-110°C . Refluxing in ethanol (

) is often insufficient for sterically hindered or deactivated systems.[1] Switch to DMF or Dioxane if not running neat. -

Add an Inorganic Base: If running in a solvent (DMF), add 1.5 eq of

or

-

Protocol 1.1: Optimized

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solvent | Neat Morpholine or DMF | Neat maximizes rate; DMF allows easier temp control. |

| Reagents | Substrate (1.0 eq), Morpholine (3.0 eq),

Step 2: Demethylation

Reaction: 2-Morpholino-6-methoxybenzothiazole

Q: I am seeing decomposition during demethylation. What is happening?

-

The Cause: The morpholine ring contains a basic nitrogen and an ether oxygen. Harsh acidic conditions (like refluxing 48% HBr) can cleave the morpholine ring or cause oxidation.

-

The Fix: Use Boron Tribromide (

) in Dichloromethane (DCM).[1][2] It is selective for aryl methyl ethers and generally spares the morpholine ring under controlled conditions.

Protocol 1.2: Gentle Demethylation

-

Dissolve intermediate in anhydrous DCM at 0°C .

-

Add

(1M in DCM, 3.0 equivalents) dropwise.[1][2] Note: The amine will complex with the first equivalent of Lewis acid. -

Warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench Carefully: Cool to 0°C and add Methanol (exothermic!).

-

Neutralization: Adjust pH to ~7-8 with saturated

. The product is an aminophenol; it may be amphoteric.

Module 3: Troubleshooting the Direct Route

Context: You must use 2-chloro-6-hydroxybenzothiazole.

Q: Why is my yield <30% with unreacted starting material?

Analysis: As mentioned, the base (necessary for the amine to react) deprotonates the phenol (

Optimization Strategy:

-

Solvent Switch: Use DMSO or NMP . These polar aprotic solvents solvate cations well, leaving the morpholine "naked" and more nucleophilic.

-

High Temperature: You must heat to 120-140°C .

-

Microwave Irradiation: This is highly effective for difficult

reactions.-

Settings: 140°C, 15-30 mins, High Absorption.

-

Q: How do I purify the product from the tarry reaction mixture?

The product (2-morpholino-6-hydroxybenzothiazole) is zwitterionic-like.

-

Acidic Workup: It dissolves in dilute HCl (protonates morpholine N).[1]

-

Basic Workup: It dissolves in NaOH (deprotonates phenol OH).[1]

-

The Sweet Spot (Isoelectric Point): The product is least soluble at pH 6-7 .

Module 4: Analytical Verification

Q: How do I confirm I didn't form the S-isomer? If you attempted a cyclization route (e.g., from 2-mercaptobenzothiazole), you might form the disulfide or the sulfenamide (S-N bond) instead of the C-N bond.[1]

Diagnostic Signals (1H NMR in DMSO-d6):

-

Target (C-N bond): The morpholine

protons usually appear as two distinct multiplets around 3.5 - 3.8 ppm .[1] The aromatic region will show a characteristic splitting pattern for the 6-substituted benzothiazole (d, d, dd).[1] -

Impurity (S-N bond): Chemical shifts for morpholine protons adjacent to sulfur are typically shifted upfield compared to those adjacent to the aromatic ring nitrogen.[1]

-

Mass Spec: The molecular weight is the same, but fragmentation patterns differ. The C-N bond is robust; the S-N bond cleaves easily.

References

-

Synthesis of Benzothiazole Derivatives via Nucleophilic Substitution

- Title: Design, Synthesis and Biological Evaluation of Novel Benzothiazole Deriv

-

Source:PubMed Central (PMC).[1]

- Relevance: Describes the of 2-chlorobenzothiazole derivatives with morpholine using in dioxane

-

Demethylation Protocols

-

Morpholine Reactivity in

:- Title: Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl)

-

Source:Journal of Chemical and Pharmaceutical Research.[3]

- Relevance: Illustrates the nucleophilic behavior of morpholine and workup procedures for morpholine-substituted heterocycles.

-

General Benzothiazole Synthesis

- Title: Recent advances in the synthesis of 2-substituted benzothiazoles: a review.

- Source:RSC Advances.

- Relevance: Provides broad context on the stability and reactivity of the benzothiazole core.

Sources

pH-dependent solubility profile of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol

This guide serves as a comprehensive technical resource for researchers working with 2-Morpholin-4-yl-1,3-benzothiazol-6-ol . It addresses the physicochemical behavior of this amphoteric scaffold, specifically focusing on its solubility profile, which is critical for assay development and formulation.

Subject: Troubleshooting Solubility & pH-Dependent Behavior Reference ID: MBT-6OL-SOL-01

Executive Summary: The "Wide U-Shape" Profile

If you are observing precipitation in standard biological buffers (pH 7.0–7.4), this is expected behavior.